N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a synthetic organic compound that belongs to the class of amides. This compound features a benzyl group substituted with methoxy groups, a nitro-substituted pyrazole ring, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from appropriate hydrazine and diketone precursors, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: The pyrazole ring can be nitrated using a mixture of nitric acid and sulfuric acid under controlled conditions.
Formation of the Benzyl Group: The benzyl group with methoxy substitutions can be synthesized separately or purchased commercially.
Amide Bond Formation: The final step involves coupling the benzyl group and the pyrazole ring with a butanamide backbone using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the nitro group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the amide bond might facilitate binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide: Similar structure but with an amino group instead of a nitro group.
N-(3,4-dimethoxybenzyl)-4-(4-chloro-1H-pyrazol-1-yl)butanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the presence of both methoxy and nitro groups, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-24-14-6-5-12(8-15(14)25-2)9-17-16(21)4-3-7-19-11-13(10-18-19)20(22)23/h5-6,8,10-11H,3-4,7,9H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGAMMQARSAOKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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